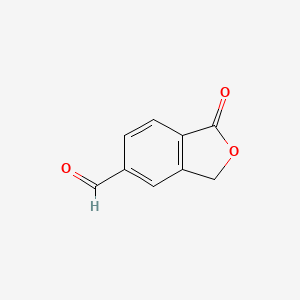

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSGLQIKLWDTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C=O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432168 | |

| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333333-34-9 | |

| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview

A common and classical approach to synthesize 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde involves the selective oxidation of 1,3-dihydroisobenzofuran-5-carboxylic acid. Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic conditions. The reaction requires careful control of temperature and reaction time to avoid over-oxidation and to maximize yield.

Reaction Conditions and Notes

- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

- Medium: Acidic aqueous or organic solvent system

- Temperature: Typically maintained at mild to moderate temperatures (0–50 °C) to control reaction rate

- Time: Reaction time varies from 1 to several hours depending on scale and conditions

- Purification: Recrystallization or chromatographic techniques are used to isolate the aldehyde with high purity

Yield and Purity

- Yields reported range from moderate to high (60–80%)

- Purity is enhanced by recrystallization or column chromatography

Synthesis via Hydroxylamine-Mediated Oxime Formation and Subsequent Rearrangement

Method Overview

An alternative synthetic route involves the conversion of this compound to its oxime derivative using hydroxylamine hydrochloride in the presence of sodium hydroxide. The oxime is then subjected to acid-base treatment with triethylamine and trifluoroacetic acid to regenerate the aldehyde with improved purity.

Detailed Procedure

- Step 1: Suspension of this compound in tetrahydrofuran (THF) cooled to 0 °C

- Step 2: Addition of hydroxylamine hydrochloride in aqueous sodium hydroxide solution, stirring at room temperature for 1 hour

- Step 3: Concentration under reduced pressure, extraction with ethyl acetate, washing with brine

- Step 4: Dissolution of crude oxime in THF, cooling to 0 °C, addition of triethylamine and anhydrous trifluoroacetic acid, stirring at 0 °C and then room temperature

- Step 5: Neutralization with sodium hydrogen carbonate, extraction, washing, and concentration

- Step 6: Purification by silica gel chromatography (eluent: ethyl acetate/dichloromethane gradient)

Yield and Analytical Data

- Yield: Approximately 79%

- Melting point: 200–201 °C

- NMR (400 MHz, CDCl3): Signals consistent with aldehyde and isobenzofuran moiety

- IR (KBr): Characteristic aldehyde carbonyl stretch near 1760 cm⁻¹

- Mass spectrum (EI): Molecular ion peak at m/z 159

Industrial and Continuous Flow Oxidation Methods

Method Overview

For industrial-scale production, continuous flow reactors are employed to enhance reaction control, scalability, and reproducibility. The oxidation of precursor acids or related intermediates is performed under tightly regulated conditions, often integrating in-line purification steps such as recrystallization or chromatography.

Advantages

- Improved heat and mass transfer

- Enhanced safety due to controlled reagent addition

- Consistent product quality and yield

- Easier scale-up compared to batch processes

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Oxidation of 1,3-dihydroisobenzofuran-5-carboxylic acid | 1,3-dihydroisobenzofuran-5-carboxylic acid | KMnO4 or CrO3, acid | Mild temperature, acidic medium | 60–80 | Recrystallization, chromatography | Classical method |

| Hydroxylamine oxime route | This compound | Hydroxylamine hydrochloride, NaOH, triethylamine, trifluoroacetic acid | 0 °C to RT, THF solvent | ~79 | Silica gel chromatography | Improves purity |

| Continuous flow oxidation | Acid precursor | Oxidizing agents in flow reactor | Controlled temperature, flow conditions | Industrial scale | In-line purification | Scalable, reproducible |

| Palladium-catalyzed cyanation (related) | 5-bromo-3H-isobenzofuran-1-one | Zn(CN)2, Pd catalyst, DMF | 75 °C, inert atmosphere | 94–97 (crude) | Recrystallization | Provides functionalized derivatives |

Research Findings and Analytical Insights

- The oxidation methods require precise control to prevent over-oxidation to carboxylic acids.

- The oxime intermediate route offers a strategic purification step, enhancing the final aldehyde's purity and yield.

- Industrial continuous flow methods demonstrate the compound's feasibility for large-scale synthesis with consistent quality.

- Analytical data such as NMR, IR, and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

- The aldehyde functionality is sensitive and reactive, necessitating mild conditions during synthesis and handling.

Análisis De Reacciones Químicas

Types of Reactions: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Acidic or basic conditions, controlled temperature, and reaction time.

Major Products Formed:

Oxidation: 1,3-dihydroisobenzofuran-5-carboxylic acid.

Reduction: 1,3-dihydroisobenzofuran-5-methanol.

Substitution: Various substituted isobenzofuran derivatives.

Aplicaciones Científicas De Investigación

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations and Structural Analogues

Key structural analogues of 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde differ primarily in substituents at position 5, significantly altering their chemical and physical properties:

Pharmacological Derivatives

Complex derivatives of the core isobenzofuran structure, such as 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, incorporate bulky substituents (e.g., 4-fluorophenyl, dimethylaminopropyl) to enhance target binding or modulate pharmacokinetics. These modifications highlight the scaffold’s adaptability in drug design .

Physical and Stability Considerations

- Solubility: The aldehyde derivative is more polar than its methyl or nitrile analogues, favoring solubility in polar solvents like ethanol or DMSO.

- Stability: The discontinued commercial status of the aldehyde () suggests instability under long-term storage, likely due to oxidation or polymerization. In contrast, the nitrile and ester derivatives exhibit greater stability .

Actividad Biológica

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

This compound is characterized by its unique structural features, which include an aldehyde functional group that enhances its reactivity. This compound can undergo various chemical reactions, including oxidation and reduction, making it a versatile building block in organic synthesis.

Common Reactions

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Converts the aldehyde to an alcohol.

| Reaction Type | Product |

|---|---|

| Oxidation | 1,3-Dihydroisobenzofuran-5-carboxylic acid |

| Reduction | 1,3-Dihydroisobenzofuran-5-methanol |

The mechanism of action for this compound involves its interaction with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is particularly useful for studying enzyme mechanisms and developing enzyme inhibitors .

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit key signaling pathways involved in cell proliferation makes it a candidate for further investigation as an anticancer agent. For instance, studies have shown that the compound can inhibit mTOR signaling pathways, which are crucial for tumor growth and survival .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It inhibits the activity of caspase-1 and phospholipase A2, which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

In neurobiology, this compound has been studied for its neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies have explored the biological activities of this compound:

- Cytotoxicity Against Cancer Cells : A study reported an IC50 value of 34.3 μM against RAW 264.7 cells, indicating significant cytotoxicity and potential for development as an anticancer therapeutic .

- Inhibition of Enzyme Activity : Research demonstrated that the compound effectively inhibited acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | Nitrile group instead of aldehyde | Anticancer activity |

| 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid | Carboxylic acid derivative | Anti-inflammatory properties |

| 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide | Amide derivative | Potential neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.